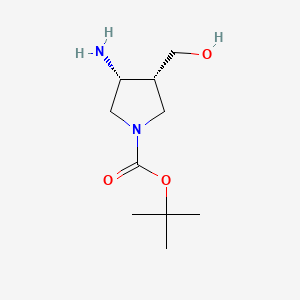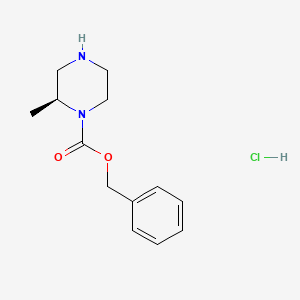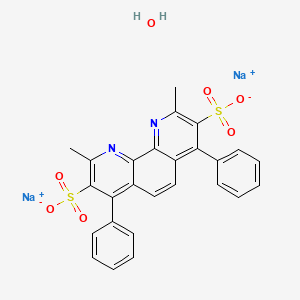
Bathocuproinedisulfonic acid disodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bathocuproinedisulfonic acid disodium salt hydrate, also known as BCDS, is a stable Cu+ chelator . It has been used in various applications such as a chelator in electron spin resonance spin trapping technique to study free radical generation in rats with acute sodium formate poisoning . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .
Molecular Structure Analysis
The molecular structure of Bathocuproinedisulfonic acid disodium salt hydrate is represented by the empirical formula C26H18N2Na2O6S2 . The molecular weight of the compound is 564.54 g/mol .Chemical Reactions Analysis
Bathocuproinedisulfonic acid disodium salt hydrate has been used in electron spin resonance spin trapping technique to study free radical generation . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .Physical And Chemical Properties Analysis
Bathocuproinedisulfonic acid disodium salt hydrate is a white to beige powder . It has a melting point of 300 °C .Applications De Recherche Scientifique
Detection of Heavy Metal Copper Ion
Bathocuproinedisulfonic acid disodium salt hydrate (BCS) has been used in a novel method for rapid detection of heavy metal copper ion . This method is based on a colorimetric paper strip and optimized spectrum method, which are both economical and time-efficient. The detection limit of the copper paper strip test was 0.5 mg/L by direct visual observation and the detection time was less than 1 min .
Monitoring of Food and Environment
The compound has been used for on-site, rapid, and cost-effective copper monitoring of foods and the environment . The detection results of grape, peach, apple, spinach, and cabbage by the optimized spectrum method were 0.91 μg/g, 0.87 μg/g, 0.19 μg/g, 1.37 μg/g, and 0.39 μg/g, respectively .
Determination of Copper and Iron in Biological Samples
Bathocuproinedisulfonic acid disodium salt hydrate is used for the determination of copper and iron in biological samples . This application is particularly important in the field of biochemistry and molecular biology.
Copper Chelator for Specific Assay in Arabidopsis Seedlings
The compound has been used as a copper chelator for specific assay in Arabidopsis seedlings . This application is particularly useful in plant biology research.
Inhibitor for Superoxide Dismutase Assay in Cells
Bathocuproinedisulfonic acid disodium salt hydrate has been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells . This application is particularly important in the field of cellular biology and oxidative stress research.
Study of Free Radical Generation in Rats
The compound was used as a chelator in electron spin resonance spin trapping technique to study free radical generation in rats with acute sodium formate poisoning .
Mécanisme D'action
Target of Action
Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .
Mode of Action
This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .
Biochemical Pathways
By chelating copper ions, bathocuproinedisulfonic acid disodium salt hydrate can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .
Result of Action
The molecular and cellular effects of bathocuproinedisulfonic acid disodium salt hydrate’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bathocuproinedisulfonic acid disodium salt hydrate. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .
Safety and Hazards
Propriétés
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2.2Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGWMJUGRCMNGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745379 |
Source


|
| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate | |
CAS RN |
1257642-74-2 |
Source


|
| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?
A1: Bathocuproinedisulfonic acid disodium salt hydrate (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

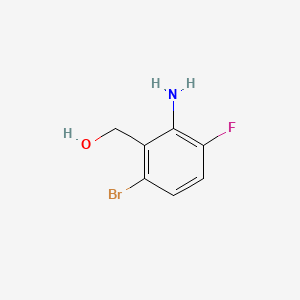
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

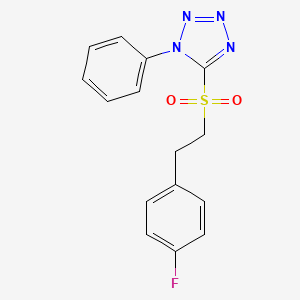

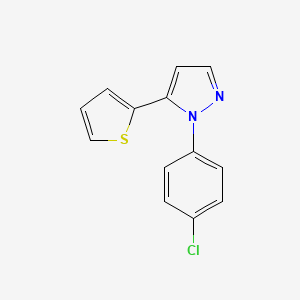
![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
